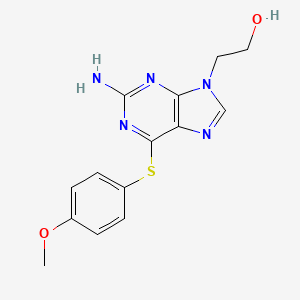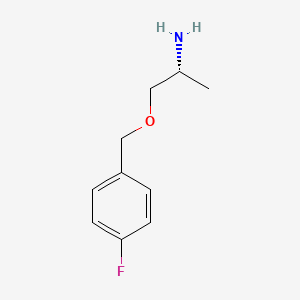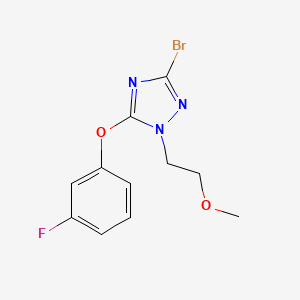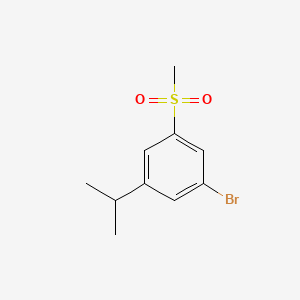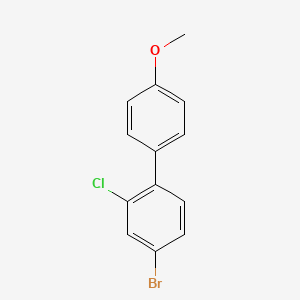
4-Bromo-2-chloro-4'-methoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of bromine, chlorine, and methoxy substituents on the biphenyl structure. These substituents can significantly influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 4-bromo-2-chloro-1-methoxybenzene can be coupled with a suitable boronic acid under mild conditions to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to maximize yield and minimize costs. Additionally, the reaction conditions, such as temperature and pressure, can be carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Nucleophiles and Electrophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of biphenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl depends on its specific application. In chemical reactions, the presence of bromine, chlorine, and methoxy groups can influence the compound’s reactivity and interaction with other molecules. For instance, in coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds by coordinating with the halogenated aromatic compound and the boronic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-chloro-1-methoxybenzene: A precursor in the synthesis of 4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl.
4-Bromobiphenyl: A simpler biphenyl derivative with only a bromine substituent.
4-Bromo-4’-methoxybiphenyl: A similar compound with a methoxy group in place of the chlorine substituent.
Uniqueness
4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl is unique due to the combination of bromine, chlorine, and methoxy substituents on the biphenyl structure. This unique combination can result in distinct chemical properties and reactivity compared to other biphenyl derivatives.
Eigenschaften
Molekularformel |
C13H10BrClO |
|---|---|
Molekulargewicht |
297.57 g/mol |
IUPAC-Name |
4-bromo-2-chloro-1-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H10BrClO/c1-16-11-5-2-9(3-6-11)12-7-4-10(14)8-13(12)15/h2-8H,1H3 |
InChI-Schlüssel |
OSZDXOLHACFDCT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


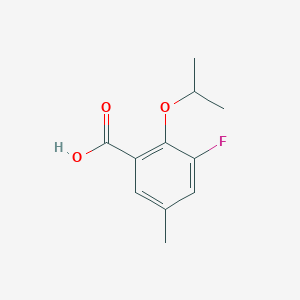
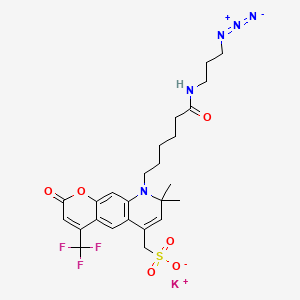
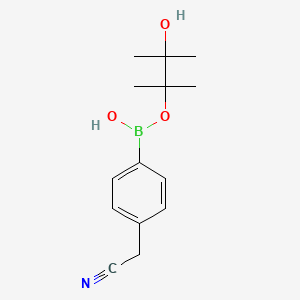
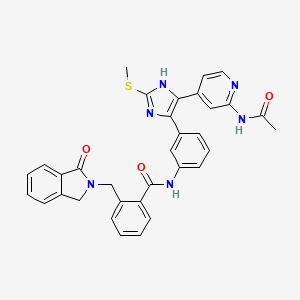
![(1S)-4-[(1R,3aR,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1-hydroxy-4-methylsulfonylcyclohexyl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14764881.png)



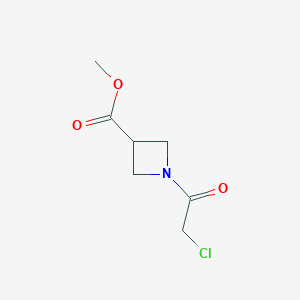
![3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione](/img/structure/B14764912.png)
